molecular formula C23H16BrFN4O2S2 B4104434 2-bromo-N-[5-({4-[(2-fluorophenyl)carbamoyl]benzyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide

2-bromo-N-[5-({4-[(2-fluorophenyl)carbamoyl]benzyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B4104434
M. Wt: 543.4 g/mol
InChI Key: BSFCSPCLLPAOCP-UHFFFAOYSA-N
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Description

2-bromo-N-[5-({4-[(2-fluorophenyl)carbamoyl]benzyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that features a benzamide core substituted with a bromine atom and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[5-({4-[(2-fluorophenyl)carbamoyl]benzyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization.

    Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using a suitable benzyl halide.

    Coupling with 2-fluorophenyl Isocyanate: The intermediate is then reacted with 2-fluorophenyl isocyanate to form the urea linkage.

    Bromination: The final step involves the bromination of the benzamide core using a brominating agent such as bromine or N-bromosuccinimide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Oxidized products may include sulfoxides or sulfones.

    Reduction: Reduced products may include alcohols or amines.

    Substitution: Substituted products will vary depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting cancer or infectious diseases.

    Biological Research: The compound can be used as a probe to study biological pathways and molecular interactions.

    Materials Science: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-bromo-N-[5-({4-[(2-fluorophenyl)carbamoyl]benzyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-{5-[(4-{[(2-chlorophenyl)amino]carbonyl}benzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide
  • 2-bromo-N-{5-[(4-{[(2-methylphenyl)amino]carbonyl}benzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide

Uniqueness

The uniqueness of 2-bromo-N-[5-({4-[(2-fluorophenyl)carbamoyl]benzyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide lies in the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

IUPAC Name

2-bromo-N-[5-[[4-[(2-fluorophenyl)carbamoyl]phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16BrFN4O2S2/c24-17-6-2-1-5-16(17)21(31)27-22-28-29-23(33-22)32-13-14-9-11-15(12-10-14)20(30)26-19-8-4-3-7-18(19)25/h1-12H,13H2,(H,26,30)(H,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSFCSPCLLPAOCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16BrFN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-bromo-N-[5-({4-[(2-fluorophenyl)carbamoyl]benzyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
Reactant of Route 2
Reactant of Route 2
2-bromo-N-[5-({4-[(2-fluorophenyl)carbamoyl]benzyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
Reactant of Route 3
Reactant of Route 3
2-bromo-N-[5-({4-[(2-fluorophenyl)carbamoyl]benzyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
Reactant of Route 4
Reactant of Route 4
2-bromo-N-[5-({4-[(2-fluorophenyl)carbamoyl]benzyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
Reactant of Route 5
Reactant of Route 5
2-bromo-N-[5-({4-[(2-fluorophenyl)carbamoyl]benzyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
Reactant of Route 6
Reactant of Route 6
2-bromo-N-[5-({4-[(2-fluorophenyl)carbamoyl]benzyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide

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